N-[1-ethyl-5-(morpholin-4-ylcarbonyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide
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Overview
Description
N~2~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE is a complex organic compound that features a pyrazole ring, a morpholine moiety, and a thiophene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring followed by the introduction of the morpholine and thiophene sulfonamide groups. The reaction conditions often require the use of anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of thiols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
N~2~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N2-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- 2-Morpholinocarbonyl-5-nitropyridine
- Indole derivatives with N-ethyl morpholine moieties
Uniqueness
N~2~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H18N4O4S2 |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-[1-ethyl-5-(morpholine-4-carbonyl)pyrazol-4-yl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H18N4O4S2/c1-2-18-13(14(19)17-5-7-22-8-6-17)11(10-15-18)16-24(20,21)12-4-3-9-23-12/h3-4,9-10,16H,2,5-8H2,1H3 |
InChI Key |
RUMYCQLDQOCAMI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NS(=O)(=O)C2=CC=CS2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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